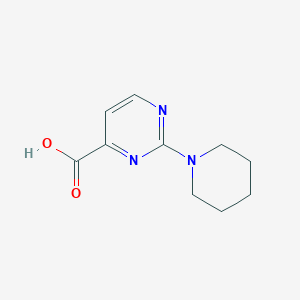

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFZKSXFLHCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes. For example, some piperidine derivatives have been found to inhibit the proliferation of cancer cells.

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of some piperidine derivatives can change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that the effects of some piperidine derivatives can vary with different dosages in animal models.

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors.

Transport and Distribution

It is known that some piperidine derivatives can interact with various transporters and binding proteins.

Biological Activity

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyrimidine core, which is known for its diverse biological interactions. Its unique structure allows it to engage with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific proteins and enzymes. The following aspects characterize its mechanism of action:

- Target Interaction : The compound interacts with various biological targets, influencing their activity either by inhibition or activation. This interaction can lead to significant changes in cellular processes.

- Biochemical Pathways : It is involved in multiple metabolic pathways, affecting enzyme activities that are crucial for cellular metabolism and signaling .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies indicate that derivatives of this compound can inhibit lipid peroxidation and exhibit antioxidant properties. For example, certain analogs showed IC50 values as low as 1.1 μM against lipoxygenase, a key enzyme in inflammatory processes .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly through the inhibition of lipoxygenase, which is involved in the synthesis of pro-inflammatory mediators .

- Anticancer Potential : Pyrimidine derivatives have been recognized for their anticancer activities. Research suggests that modifications to the piperidine-pyrimidine scaffold can enhance antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| Lipoxygenase Inhibition | 1.1 | |

| Antioxidant Activity | Varies | |

| Antiproliferative Activity | Varies |

Case Study: Structure–Activity Relationship (SAR)

A study focusing on SAR revealed that modifications to the substituents on the pyrimidine ring significantly affect the potency of the compound as an inhibitor of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). The most potent derivatives exhibited increased lipophilicity and improved inhibitory activity compared to their predecessors .

Case Study: In Vivo Studies

In vivo studies demonstrated that compounds derived from this compound could modulate emotional behavior in animal models by affecting endocannabinoid levels. This highlights its potential role in neuropharmacology .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid serves as a lead compound in the development of new drugs targeting various diseases, including bacterial infections and cancer. Its structural analogs have shown promising results in preclinical studies, demonstrating potential as effective therapeutic agents against resistant strains of bacteria and certain types of tumors .

Mechanism of Action

Research indicates that compounds related to this compound can inhibit specific enzymes or pathways involved in disease progression. For instance, studies have identified its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids that modulate various physiological processes . This inhibition can lead to a decrease in levels of anandamide, a lipid mediator implicated in pain and emotional regulation, thereby providing insights into its therapeutic potential for treating anxiety and depression .

Chemical Biology Research

Biological Activity

The compound has exhibited various biological activities, including antibacterial and anticancer properties. Its derivatives have been synthesized and evaluated for their efficacy against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicate that modifications to the piperidine and pyrimidine rings can enhance antibacterial activity .

Case Studies

A notable case study involved the synthesis of pyrimidine derivatives that demonstrated significant antibacterial effects when tested against clinical isolates. The structure-activity relationship analysis highlighted how specific substitutions on the pyrimidine core could optimize biological activity, leading to the identification of more potent compounds .

Structure-Activity Relationship (SAR) Studies

Optimization of Potency

SAR studies have been crucial in understanding how modifications to this compound influence its pharmacological properties. For example, substituents at various positions on the pyrimidine ring have been systematically varied to assess their impact on potency and selectivity against target enzymes. These studies revealed that certain modifications could increase lipophilicity and enhance binding affinity to biological targets .

Table: Summary of SAR Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

6-Methyl-2-(4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl)pyrimidine-4-carboxylic Acid (Compound 10)

- Structure : A methyl group at the 6-position and a 4-(2-trifluoromethylphenyl)piperidine substituent at the 2-position.

- Properties : Higher molecular weight (MW: ~413.34 g/mol) due to the trifluoromethylphenyl group, enhancing lipophilicity. Exhibits a melting point of 166–169°C and 91% synthesis yield via LiOH-mediated saponification .

6-Phenyl-2-(Piperidin-1-yl)pyrimidine-4-carboxylic Acid (CAS 1017484-32-0)

- Structure : Phenyl group at the 6-position.

- Properties : MW ~325.36 g/mol; 95% purity. Safety profile includes hazards on ingestion (H303), skin contact (H313), and inhalation (H333) .

- Applications : Primarily a synthetic intermediate; phenyl substitution may improve π-π stacking in drug-receptor interactions compared to methyl or trifluoromethyl groups .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS 1208087-83-5)

- Structure : Chlorine at the 2-position of pyrimidine; carboxylic acid on the piperidine ring.

- Properties : MW 241.67 g/mol. Structural isomerism alters electronic properties (e.g., electron-withdrawing Cl enhances electrophilicity) .

- Applications: Potential metal coordination due to the carboxylic acid on piperidine, differing from pyrimidine-based analogs .

Positional Isomerism

6-(Piperidin-1-yl)pyrimidine-4-carboxylic Acid (CAS 933731-47-6)

Functional Group Modifications

2-(2'-Pyridyl)pyrimidine-4-carboxylic Acid (cppH)

- Structure : Pyridyl group replaces piperidine.

- Properties : Acts as a bidentate ligand in ruthenium(II) complexes due to pyridyl nitrogen and carboxylate oxygen .

- Applications : Metal coordination studies show utility in catalysis or photodynamic therapy, contrasting with piperidine-based analogs .

Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides

Comparative Data Table

Q & A

Q. What are the recommended methods for synthesizing 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid?

The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with pyrimidine-4-carboxylic acid derivatives. For example, in a multi-step route, intermediates like methyl 2-chloro-6-methylpyrimidine-4-carboxylate can undergo substitution with piperidine derivatives under reflux conditions in solvents like DMF, followed by saponification to yield the carboxylic acid . Reaction optimization (e.g., temperature, base selection) is critical to achieving high yields.

Q. What solvents are suitable for dissolving this compound in experimental settings?

Solubility data for structurally similar pyrimidine-4-carboxylic acids indicate optimal dissolution in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 0.25 |

| DMSO | 20 |

| DMF | 2 |

| Stock solutions should be prepared under inert gas (e.g., N₂) to prevent degradation . |

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Store in amber glass containers at room temperature, away from moisture .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Q. How should initial biological screening for antimicrobial activity be designed?

- Strains : Include standard (e.g., E. coli ATCC 25922) and clinical isolates to assess broad-spectrum efficacy.

- Assays : Perform MIC (Minimum Inhibitory Concentration) tests via broth microdilution.

- Controls : Use known antimicrobials (e.g., ciprofloxacin) as positive controls .

Advanced Research Questions

Q. How can computational docking studies predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like bacterial TrmD methyltransferase, a key enzyme in tRNA modification. Focus on:

- Binding affinity : Calculate ΔG values to prioritize high-affinity candidates.

- Pose validation : Compare docking poses with crystallographic data of known inhibitors . Example workflow: Generate 3D conformers → dock into target protein’s active site → analyze hydrogen bonding/π-stacking interactions .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields may arise from reaction conditions or purification methods. Address via:

- Parameter optimization : Test temperatures (e.g., 60°C vs. reflux) and bases (e.g., i-Pr₂NEt vs. K₂CO₃).

- Analytical monitoring : Use TLC or HPLC to track reaction progress and identify byproducts.

- Purification : Employ column chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate pure product .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., piperidine ring, pyrimidine positions) and test derivatives.

- Activity assays : Corrogate antimicrobial potency (MIC) or enzyme inhibition (IC₅₀) with structural features.

- Key comparisons :

| Substituent Modification | Observed Activity Change |

|---|---|

| Piperidine → pyrrolidine | Reduced solubility |

| Methyl → CF₃ group | Enhanced binding affinity |

| Such data guide rational drug design . |

Q. What advanced techniques characterize thermal stability and degradation pathways?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~200°C for similar pyrimidines).

- DSC : Identify melting points and phase transitions.

- LC-MS : Track degradation products under stress conditions (heat, light) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Q. Why do computational predictions sometimes conflict with experimental binding data?

- Limitations : Docking may overlook solvent effects or protein flexibility.

- Validation : Complement docking with MD simulations or SPR (Surface Plasmon Resonance) to assess kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.